molecular formula C25H32N4O2 B2957120 N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 922032-34-6

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No. B2957120
CAS RN: 922032-34-6
M. Wt: 420.557
InChI Key: AOBCJGQLHGVIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide, also known as MIPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Acetylcholinesterase Inhibition

A key application of compounds similar to N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is their role as potent anti-acetylcholinesterase (anti-AChE) inhibitors. Sugimoto et al. (1995) synthesized a series of compounds, including one closely related to our compound of interest, which showed significant anti-AChE activity. This compound demonstrated a higher affinity for AChE than butyrylcholinesterase, indicating its potential use in treating diseases like Alzheimer’s where AChE inhibition is beneficial (Sugimoto et al., 1995).

Cannabinoid Receptor Antagonism

Another application is seen in the field of cannabinoid receptor research. Shim et al. (2002) investigated a compound structurally similar to N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide, specifically analyzing its interaction with the CB1 cannabinoid receptor. The study highlighted the compound’s role as a potent antagonist for the CB1 receptor, offering insights into the potential therapeutic applications in conditions modulated by cannabinoid receptors (Shim et al., 2002).

α1-Adrenergic Receptor Antagonism

In the study by Rak et al. (2016), derivatives of piperidines, which share a structural component with the compound , were synthesized to act as α1-adrenoceptor antagonists. These compounds displayed high affinity for the α1-adrenoceptor and moderate selectivity, indicating their potential use in treating conditions like hypertension and benign prostatic hyperplasia (Rak et al., 2016).

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2/c1-18-8-4-5-9-21(18)27-25(31)24(30)26-17-23(29-13-6-3-7-14-29)19-10-11-22-20(16-19)12-15-28(22)2/h4-5,8-11,16,23H,3,6-7,12-15,17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBCJGQLHGVIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide

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